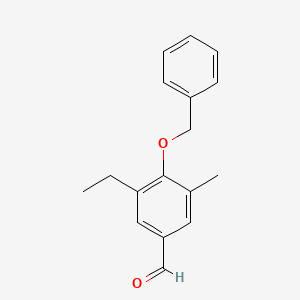
4-Benzyloxy-3-ethyl-5-methylbenzaldehyde
概要
説明
4-Benzyloxy-3-ethyl-5-methylbenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, an ethyl group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-ethyl-5-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 4-Benzyloxy-3-ethyl-5-methylbenzoic acid.
Reduction: 4-Benzyloxy-3-ethyl-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Benzyloxy-3-ethyl-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the benzyloxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes.
類似化合物との比較
4-Benzyloxybenzaldehyde: Lacks the ethyl and methyl groups, making it less sterically hindered.
3-Benzyloxy-4-methoxybenzaldehyde: Contains a methoxy group instead of an ethyl group, altering its electronic properties.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group and a methoxy group, widely used as a flavoring agent.
Uniqueness: 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.
特性
分子式 |
C17H18O2 |
|---|---|
分子量 |
254.32 g/mol |
IUPAC名 |
3-ethyl-5-methyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C17H18O2/c1-3-16-10-15(11-18)9-13(2)17(16)19-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
InChIキー |
YCQLCQKQCBAYNU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)C=O)C)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
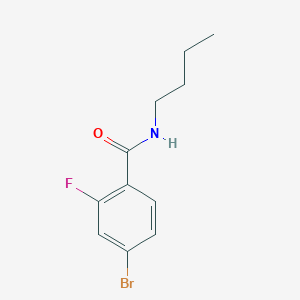
![5-ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B8441631.png)
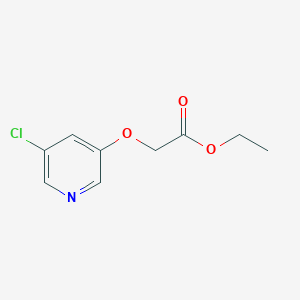
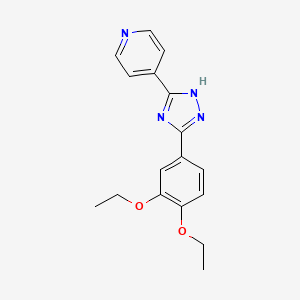
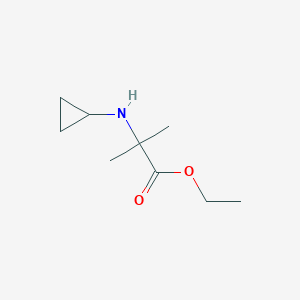
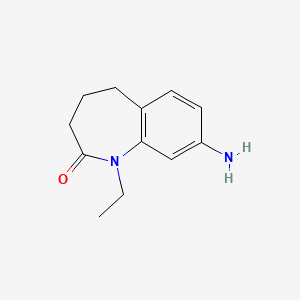
![N-[4-(2-Chloro-ethyl)-2-methyl-phenyl]-acetamide](/img/structure/B8441674.png)

![(1S,4S)-2-oxa-5-aza-bicyclo[2.2.1]heptane trifluoroacetate](/img/structure/B8441685.png)
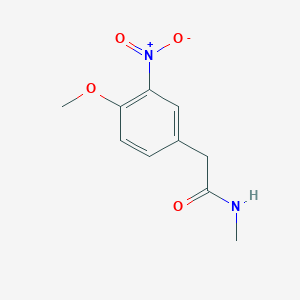
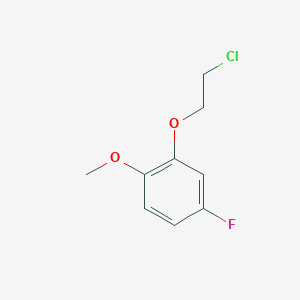
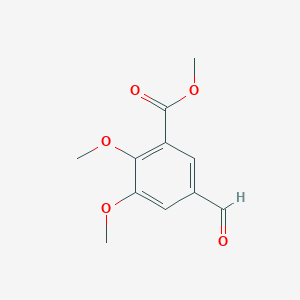
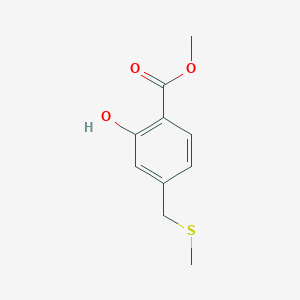
![1-[5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]-triazol-4-yl]-ethanone](/img/structure/B8441724.png)
